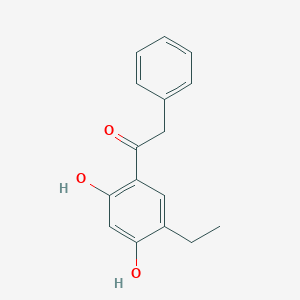![molecular formula C13H10N2O3S B5856647 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone CAS No. 62127-98-4](/img/structure/B5856647.png)
1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone, also known as NTME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NTME is a yellow crystalline powder that has a molecular formula of C13H9N3O3S. In
Mécanisme D'action
The mechanism of action of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. However, a limitation of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, future research could focus on improving the solubility of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone involves the reaction of 2-nitrothiophene with aniline in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ethanone to obtain 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone. The yield of 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone synthesis is approximately 50%.
Applications De Recherche Scientifique
1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. 1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone has also been shown to have potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
1-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-9(16)10-2-4-11(5-3-10)14-8-12-6-7-13(19-12)15(17)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPEVPMZCICME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354872 |
Source


|
| Record name | Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
CAS RN |
62127-98-4 |
Source


|
| Record name | Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
